molecular formula C22H24N4O4S2 B2614214 N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-4-piperidin-1-ylsulfonylbenzamide CAS No. 681435-98-3

N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-4-piperidin-1-ylsulfonylbenzamide

Cat. No. B2614214
CAS RN: 681435-98-3
M. Wt: 472.58
InChI Key: NHAJGNWCOZCXTH-UHFFFAOYSA-N
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Description

N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-4-piperidin-1-ylsulfonylbenzamide is a useful research compound. Its molecular formula is C22H24N4O4S2 and its molecular weight is 472.58. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Potential

  • Novel pyridazine, thieno(2,3-c)pyridazine, and pyrimidothienopyridazine derivatives have been synthesized, showcasing the compound's potential as an antimicrobial agent. The synthesis process involved reactions with N-Chloroacetyl sulfanilamides and various cyclization steps to create these derivatives (Al-Kamali & Al-Hazmi, 2014).

Insecticidal Applications

  • Pyridine derivatives including the compound have been synthesized and tested for their insecticidal activities. Some of these compounds demonstrated significant activity against cowpea aphid, offering potential applications in agricultural pest control (Bakhite et al., 2014).

Synthesis of Substituted Pyrans and Pyridines

  • Substituted amino-cyano pyrans and pyridines have been synthesized using the compound, indicating its versatility in creating diverse heterocyclic compounds. These findings expand the scope of chemical synthesis using this compound as a starting material (Shestopalov et al., 2003).

Antihypertensive Activity

  • The compound has been used in the synthesis of novel antihypertensive agents. Research on dihydropyranols substituted with the compound showed promising blood pressure-lowering effects, indicating potential medicinal applications (Evans et al., 1983).

Reactions and Structural Studies

  • Reactions involving the compound have been studied, leading to the synthesis of functionalized pyrans and pyridines. These studies provide insights into the chemical behavior and potential applications of the compound in material science and pharmacology (Mekheimer et al., 1997).

Synthesis of Heterocyclic Compounds

  • Research has been conducted on synthesizing new heterocyclic compounds containing the compound, further demonstrating its utility in creating novel chemical entities. These studies contribute to the expanding library of heterocyclic compounds with potential applications in drug development and material sciences (Rodinovskaya et al., 2006).

properties

IUPAC Name

N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-4-piperidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O4S2/c1-15(27)25-12-9-18-19(13-23)22(31-20(18)14-25)24-21(28)16-5-7-17(8-6-16)32(29,30)26-10-3-2-4-11-26/h5-8H,2-4,9-12,14H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHAJGNWCOZCXTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C(C1)SC(=C2C#N)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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